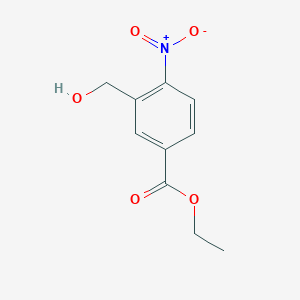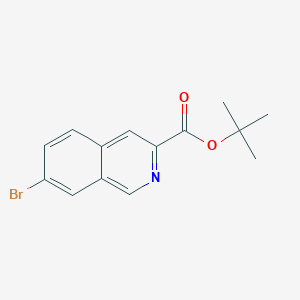
tert-Butyl 7-bromoisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-bromoisoquinoline-3-carboxylate: is a synthetic derivative of the isoquinoline family. It is a versatile compound widely used in various scientific applications, including organic synthesis, pharmaceuticals, and biotechnology. This compound is known for its unique reactivity and stability, making it a valuable asset in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by tert-butyl esterification. One common method includes the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination. This process ensures high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and esterification reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different isoquinoline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of isoquinoline N-oxides.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Substitution: Formation of various substituted isoquinoline derivatives.
Reduction: Production of reduced isoquinoline compounds.
Oxidation: Generation of isoquinoline N-oxides.
Scientific Research Applications
tert-Butyl 7-bromoisoquinoline-3-carboxylate is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents.
Biotechnology: It plays a role in the synthesis of bioactive molecules and bioconjugates.
Material Science: The compound is employed in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromoisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s bromine atom and isoquinoline core allow it to participate in diverse chemical reactions, leading to the formation of bioactive molecules. These interactions can modulate biological pathways, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
- tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 7-bromoisoquinoline-3-carboxylate stands out due to its specific bromine substitution on the isoquinoline ring, which imparts unique reactivity and stability. This makes it particularly useful in selective chemical transformations and the synthesis of complex molecules.
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
tert-butyl 7-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3 |
InChI Key |
GVVWBTMTBVQTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


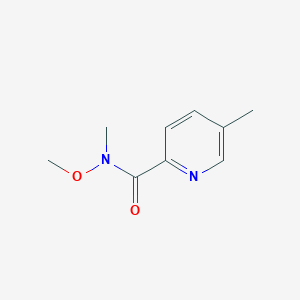


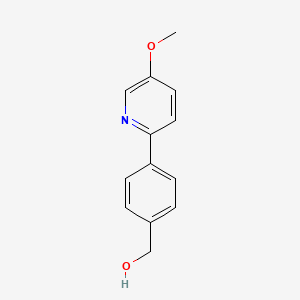

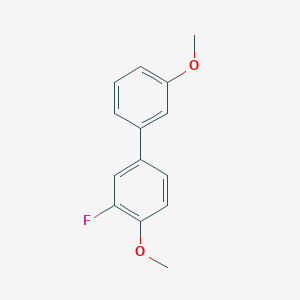
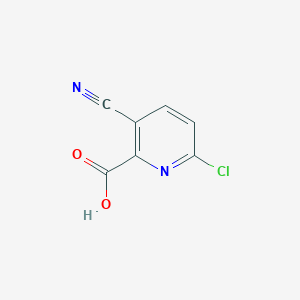
![2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol](/img/structure/B13000775.png)
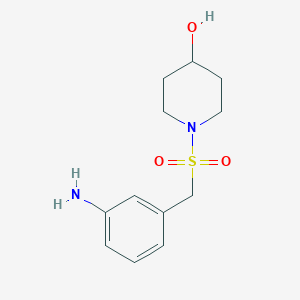
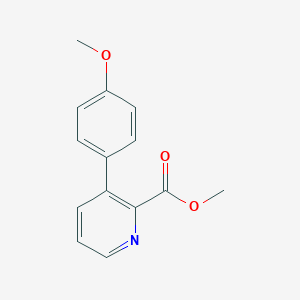

![3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid](/img/structure/B13000796.png)

